molecular formula C12H28FN B1314301 Tetrapropylammonium fluoride CAS No. 7217-93-8

Tetrapropylammonium fluoride

Cat. No.: B1314301
CAS No.: 7217-93-8
M. Wt: 205.36 g/mol
InChI Key: POSYVRHKTFDJTR-UHFFFAOYSA-M
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Description

Tetrapropylammonium fluoride is a quaternary ammonium salt with the chemical formula C₁₂H₂₈FN. It is commonly used as a structure-directing agent in the synthesis of zeolites and other microporous materials. The compound is known for its ability to facilitate the formation of specific crystalline structures, making it valuable in various industrial and research applications .

Mechanism of Action

Target of Action

Tetrapropylammonium fluoride is a quaternary ammonium salt . This compound’s primary targets are the silica frameworks in the synthesis of zeolites . The this compound acts as a template for the crystallization process .

Mode of Action

The this compound interacts with its targets by crystallizing from a hydrothermal system containing silica, tetrapropylammonium ions, and fluoride ions . This interaction results in the formation of a complex that lies at the tetrahedral intersection of the 10-ring channels of a silica framework . This position is consistent with a template scheme for crystallization .

Biochemical Pathways

It is known that fluoride is a well-known g protein activator . Activation of heterotrimeric GTP-binding proteins by fluoride requires trace amounts of Al3+ or Be2+ ions . As phosphate analogs, AlF or BeF affect the activity of a variety of phosphoryl transfer enzymes . Most of these enzymes are fundamentally important in cell signal transduction or energy metabolism .

Pharmacokinetics

It is known that this compound is a hygroscopic white solid , which suggests that it may have good water solubility. This could potentially impact its absorption, distribution, metabolism, and excretion (ADME) properties, and thus its bioavailability.

Result of Action

The result of the action of this compound is the formation of a silica framework in a position consistent with a template scheme for crystallization . This leads to the creation of zeolites, which are microporous, aluminosilicate minerals commonly used as commercial adsorbents and catalysts .

Action Environment

The action of this compound is influenced by environmental factors such as temperature and the presence of other ions in the system . For example, the crystallization process from which this compound forms a complex occurs in a hydrothermal system . Additionally, the presence of silica and tetrapropylammonium ions in the system is necessary for the formation of the complex .

Biochemical Analysis

Biochemical Properties

Tetrapropylammonium fluoride plays a significant role in biochemical reactions, particularly as a phase-transfer catalyst. It interacts with various enzymes, proteins, and other biomolecules. For instance, it can influence the activity of enzymes involved in metabolic pathways by altering their conformation or binding sites. The interaction between this compound and biomolecules often involves ionic and hydrogen bonding, which can lead to changes in the enzyme’s activity and stability .

Cellular Effects

This compound affects various types of cells and cellular processes. It can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, exposure to this compound has been shown to induce oxidative stress in cells, leading to changes in gene expression and metabolic flux . Additionally, it can disrupt cellular homeostasis by affecting ion channels and transporters, which can impact cell viability and function .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. It can bind to enzymes and proteins, leading to inhibition or activation of their activity. For instance, this compound can inhibit the activity of certain enzymes by binding to their active sites, preventing substrate binding and subsequent catalysis . Additionally, it can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Its stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound can degrade over time, leading to a decrease in its efficacy and potential accumulation of degradation products . Long-term exposure to this compound in in vitro or in vivo studies has been associated with changes in cellular function, including alterations in metabolic pathways and gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it may have minimal impact on cellular function, while higher doses can lead to toxic or adverse effects. For example, high doses of this compound have been shown to induce neurobehavioral impairments and oxidative stress in animal models . Additionally, threshold effects have been observed, where a certain dosage is required to elicit a significant biological response .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. It can affect metabolic flux and metabolite levels by altering enzyme activity and stability. For instance, this compound can inhibit enzymes involved in glycolysis and the tricarboxylic acid (TCA) cycle, leading to changes in energy production and metabolic homeostasis . Additionally, it can impact amino acid metabolism and other biosynthetic pathways .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its interaction with transporters and binding proteins. It can be transported across cell membranes via ion channels and transporters, leading to its accumulation in specific cellular compartments . Additionally, this compound can bind to proteins and other biomolecules, influencing its localization and distribution within cells .

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. It can be directed to specific compartments or organelles through targeting signals and post-translational modifications. For example, this compound can localize to the mitochondria, where it can impact mitochondrial function and energy production . Additionally, its localization to other organelles, such as the endoplasmic reticulum and nucleus, can influence various cellular processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

Tetrapropylammonium fluoride can be synthesized through the reaction of tetrapropylammonium hydroxide with hydrofluoric acid. The reaction typically occurs under controlled conditions to ensure the formation of the desired product. The general reaction is as follows:

[ \text{(C₃H₇)₄N(OH) + HF → (C₃H₇)₄N(F) + H₂O} ]

Industrial Production Methods

In industrial settings, this compound is often produced using a continuous flow process to maintain consistent quality and yield. The process involves the careful addition of hydrofluoric acid to a solution of tetrapropylammonium hydroxide, followed by purification steps to remove any impurities .

Chemical Reactions Analysis

Types of Reactions

Tetrapropylammonium fluoride primarily undergoes substitution reactions due to the presence of the fluoride ion. It can act as a nucleophile in various organic reactions, facilitating the substitution of other groups in organic molecules.

Common Reagents and Conditions

Common reagents used in reactions with this compound include alkyl halides, where the fluoride ion replaces the halide group. The reactions typically occur under mild conditions, often at room temperature or slightly elevated temperatures.

Major Products

The major products formed from reactions involving this compound depend on the specific substrates used. For example, when reacting with alkyl halides, the primary product is the corresponding alkyl fluoride .

Comparison with Similar Compounds

Similar Compounds

  • Tetramethylammonium fluoride
  • Tetraethylammonium fluoride
  • Tetrabutylammonium fluoride

Uniqueness

Tetrapropylammonium fluoride is unique due to its specific molecular size and shape, which make it particularly effective as a structure-directing agent in the synthesis of certain types of zeolites. Compared to other quaternary ammonium fluorides, it offers a balance between hydrophobicity and hydrophilicity, making it versatile for various applications .

Properties

IUPAC Name

tetrapropylazanium;fluoride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H28N.FH/c1-5-9-13(10-6-2,11-7-3)12-8-4;/h5-12H2,1-4H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POSYVRHKTFDJTR-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC[N+](CCC)(CCC)CCC.[F-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H28FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70547750
Record name N,N,N-Tripropylpropan-1-aminium fluoride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70547750
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7217-93-8
Record name N,N,N-Tripropylpropan-1-aminium fluoride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70547750
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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